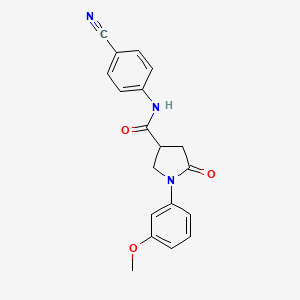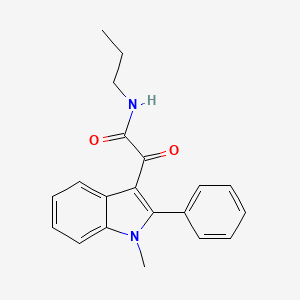
N-(4-cyanophenyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
Overview
Description
N-(4-cyanophenyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CP-945,598, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrrolidinecarboxamide derivatives and has been found to exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of N-(4-cyanophenyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. Specifically, this compound has been found to inhibit the production of inflammatory cytokines and prostaglandins, which are known to play a role in the development of chronic pain and inflammation. In addition, this compound has been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects in various in vitro and in vivo studies. In particular, this compound has been shown to reduce the production of inflammatory cytokines and prostaglandins, which are known to be involved in the development of chronic pain and inflammation. In addition, this compound has been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurological disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(4-cyanophenyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of various diseases. In addition, the synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in various research applications. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects, which may limit its use in certain applications.
Future Directions
There are several potential future directions for the research on N-(4-cyanophenyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the development of novel formulations and delivery methods for this compound, which may improve its therapeutic efficacy and reduce its potential toxicity. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases. Finally, the use of this compound in combination with other drugs and therapies may also be explored as a potential treatment strategy.
Scientific Research Applications
N-(4-cyanophenyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases. This compound has been found to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammatory conditions such as rheumatoid arthritis. In addition, this compound has been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(4-cyanophenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-25-17-4-2-3-16(10-17)22-12-14(9-18(22)23)19(24)21-15-7-5-13(11-20)6-8-15/h2-8,10,14H,9,12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXPDYDOTOGFLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4425758.png)
![1-(4-fluorophenyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine](/img/structure/B4425761.png)

![1-[7-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B4425775.png)
![1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B4425777.png)
![N-(4-{[4-(1-adamantyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B4425783.png)
![2-(4-chloro-2-{[(4-fluorobenzyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4425785.png)
![N-(3-chlorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B4425788.png)

![2-(ethylthio)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4425798.png)

![4-{[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetyl}-2,6-dimethylmorpholine](/img/structure/B4425807.png)
![3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-2-pyridinylpropanamide](/img/structure/B4425811.png)